CYP94A1 Enantioselectivity: 4.7‑Fold Higher Catalytic Efficiency for 9R,10S vs. 9S,10R Enantiomer
In a direct head‑to‑head enzymatic assay using recombinant yeast microsomes expressing Vicia sativa CYP94A1, the (9R,10S) enantiomer of 9,10‑epoxystearic acid (the immediate precursor of the target compound) exhibited a Vmax/Km of 16 mL/min/nmol P450, compared with only 3.42 mL/min/nmol P450 for the (9S,10R) enantiomer [1]. This represents a 4.68‑fold higher catalytic efficiency for the 9R,10S configuration. In a separate kinetic characterization, the Km for the 9R,10S enantiomer was 1.2 ± 0.1 µM vs. 5.9 ± 0.1 µM for the 9S,10R enantiomer, confirming that the higher Vmax/Km is driven by a ~5‑fold stronger enzyme‑substrate affinity [2]. The residual epoxide after incubation of a racemic mixture was enriched to 66:34 in favour of the (9S,10R) enantiomer, further confirming preferential consumption of the (9R,10S) form [1].
| Evidence Dimension | Vmax/Km (catalytic efficiency) for CYP94A1‑mediated ω‑hydroxylation of 9,10‑epoxystearic acid enantiomers |
|---|---|
| Target Compound Data | Vmax/Km = 16 mL/min/nmol P450 for (9R,10S) enantiomer; Km = 1.2 ± 0.1 µM |
| Comparator Or Baseline | Vmax/Km = 3.42 mL/min/nmol P450 for (9S,10R) enantiomer; Km = 5.9 ± 0.1 µM |
| Quantified Difference | 4.68‑fold higher catalytic efficiency (16 vs. 3.42); 4.9‑fold lower Km (1.2 vs. 5.9 µM) |
| Conditions | Recombinant yeast microsomes expressing CYP94A1 from Vicia sativa; NADPH‑dependent assay; enantiomers incubated separately |
Why This Matters
Investigators studying cutin biosynthesis, plant‑pathogen signaling, or CYP94A1 substrate selectivity must use the (9R,10S) enantiomer to obtain physiologically relevant kinetic parameters; the (9S,10R) enantiomer is a ~5‑fold weaker substrate and will produce quantitatively different metabolic flux data.
- [1] Pinot F, Benveniste I, Salaün JP, Loreau O, Noël JP, Schreiber L, Durst F. Production in vitro by the cytochrome P450 CYP94A1 of major C18 cutin monomers and potential messengers in plant-pathogen interactions: enantioselectivity studies. Biochem J. 1999;342(Pt 1):27-32. doi:10.1042/0264-6021:3420027 View Source
- [2] Pinot F, Skrabs M, Compagnon V, Salaün JP, Benveniste I, Schreiber L, Durst F. ω‑Hydroxylation of epoxy‑ and hydroxy‑fatty acids by CYP94A1: possible involvement in plant defence. Biochem Soc Trans. 2000;28(6):867-870. doi:10.1042/bst0280867 View Source
